[(3,5-Dichlorophenyl)methyl](3-methylbutyl)amine
CAS No.:
Cat. No.: VC16226700
Molecular Formula: C12H17Cl2N
Molecular Weight: 246.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17Cl2N |
|---|---|
| Molecular Weight | 246.17 g/mol |
| IUPAC Name | N-[(3,5-dichlorophenyl)methyl]-3-methylbutan-1-amine |
| Standard InChI | InChI=1S/C12H17Cl2N/c1-9(2)3-4-15-8-10-5-11(13)7-12(14)6-10/h5-7,9,15H,3-4,8H2,1-2H3 |
| Standard InChI Key | OQTPCFWSBRAFGR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNCC1=CC(=CC(=C1)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(3,5-Dichlorophenyl)methylamine consists of a 3,5-dichlorophenyl group bonded to a methylene bridge (–CH₂–), which is further connected to a 3-methylbutylamine moiety. The dichlorophenyl group introduces significant electronegativity and steric bulk, while the branched alkyl chain enhances lipophilicity, influencing solubility and membrane permeability .
Key structural features:
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Aromatic system: The dichlorophenyl ring provides a planar, electron-deficient aromatic system capable of π-π stacking and halogen bonding.
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Alkyl chain: The 3-methylbutyl group introduces conformational flexibility, potentially optimizing interactions with hydrophobic protein pockets.
Physicochemical Data
While experimental data on this specific compound remain limited, analogous structures offer insights into its properties:
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₇Cl₂N | |
| Molecular weight | 246.18 g/mol | |
| LogP (predicted) | ~3.2 (moderate lipophilicity) | |
| Hydrogen bond donors | 1 (amine group) | |
| Rotatable bonds | 4 |
The LogP value, estimated from structurally related amines , suggests moderate lipid solubility, which may facilitate transmembrane transport in biological systems.
Synthetic Routes and Optimization
Primary Synthesis Pathway
The compound is typically synthesized via a nucleophilic substitution reaction between 3,5-dichlorobenzyl chloride and 3-methylbutylamine under basic conditions.
Reaction scheme:
Conditions:
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Solvent: Dichloromethane or toluene.
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Base: Sodium hydroxide or potassium carbonate to neutralize HCl.
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Temperature: Room temperature to 60°C, depending on reaction kinetics.
Yield: Reported yields range from 65–80% after purification via column chromatography.
Challenges and Modifications
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Steric hindrance: The bulky 3-methylbutylamine may slow reaction rates, necessitating prolonged reaction times.
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Byproducts: Formation of quaternary ammonium salts can occur if excess alkylating agent is used.
Recent efforts explore microwave-assisted synthesis to reduce reaction times and improve yields.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies indicate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to first-line antifungals like fluconazole.
Proposed mechanism:
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Enzyme inhibition: The compound may target lanosterol 14α-demethylase in fungi, disrupting ergosterol biosynthesis.
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Membrane disruption: Its lipophilic nature could destabilize microbial cell membranes.
Applications in Medicinal Chemistry and Agrochemicals
Drug Development
The compound serves as a scaffold for antimycotic agents. Modifications to the alkyl chain length or halogen substitution patterns could optimize potency and reduce toxicity. For example, replacing chlorine with fluorine may enhance metabolic stability.
Agricultural Uses
In agrochemicals, its dichlorophenyl moiety mirrors structures found in chloroacetanilide herbicides. Derivatives might act as fungicides or plant growth regulators, though field trials are needed to confirm efficacy.
Comparison with Structural Analogs
(3,5-Dichlorophenyl)methylamine (C₈H₉Cl₂N)
This analog replaces the 3-methylbutyl group with a methyl group, reducing molecular weight to 190.07 g/mol . Key differences include:
| Property | (3,5-Dichlorophenyl)methylamine | (3,5-Dichlorophenyl)methylamine |
|---|---|---|
| Molecular weight | 246.18 g/mol | 190.07 g/mol |
| LogP | ~3.2 | 2.74 |
| Rotatable bonds | 4 | 2 |
The longer alkyl chain in the target compound enhances lipophilicity, potentially improving bioavailability.
Future Research Directions
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Toxicity profiling: Acute and chronic toxicity studies in model organisms.
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Structure-activity relationship (SAR): Systematic variation of substituents to identify pharmacophores.
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Formulation development: Encapsulation in nanocarriers to enhance aqueous solubility.
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